molecular formula C8H7NO2 B181108 5-Hydroxyoxindole CAS No. 3416-18-0

5-Hydroxyoxindole

Cat. No. B181108
M. Wt: 149.15 g/mol
InChI Key: ZGTUSQAQXWSMDW-UHFFFAOYSA-N
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Patent
US08765748B2

Procedure details

An oven-dried flask was charged with BBr3.SMe2 (2.80 g, 9.20 mmol) and 1,2-dichloroethane (15 mL). 5-Methoxyindolin-2-one (0.30 g, 1.84 mmol) was then added and the mixture was heated to reflux for 18 hours. The reaction was then cooled to room temperature and quenched with MeOH (1.0 mL). The mixture was then extracted into EtOAc washing with brine (3×). The organic layer was dried over MgSO4, filtered and the solvent removed in vacuo; the resulting residue was then purified by column chromatography (silica gel, 94:6 to 92:8, CH2Cl2/MeOH) to give 144 mg, 53% of a beige powder. MS ESI 149.9 [M+H]+, calcd for [C8H7NO2+H]+ 150.06
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.S(C)C.C[O:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14](=[O:19])[CH2:13]2>ClCCCl>[OH:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14](=[O:19])[CH2:13]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
COC=1C=C2CC(NC2=CC1)=O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with MeOH (1.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted into EtOAc washing with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was then purified by column chromatography (silica gel, 94:6 to 92:8, CH2Cl2/MeOH)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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